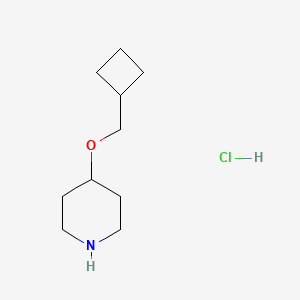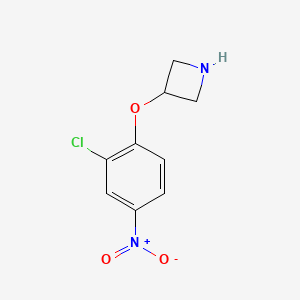
4-(Cyclobutylmethoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(Cyclobutylmethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.72 g/mol. The compound is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 4-(Cyclobutylmethoxy)piperidine hydrochloride consists of a piperidine ring attached to a cyclobutylmethoxy group . The InChI code for this compound is 1S/C10H19NO/c1-2-9(3-1)8-12-10-4-6-11-7-5-10/h9-11H,1-8H2 .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
4-(Cyclobutylmethoxy)piperidine hydrochloride is a colorless liquid . It has a molecular weight of 205.72 g/mol and a molecular formula of C10H20ClNO .Applications De Recherche Scientifique
Cytotoxic Effects in Cancer Research
4-(Cyclobutylmethoxy)piperidine hydrochloride and related compounds have been studied for their cytotoxic effects, particularly in cancer research. For example, Siwek et al. (2012) investigated a related compound, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, as a potent topoisomerase II inhibitor. It demonstrated a decrease in the number of viable cells in both estrogen receptor-positive and negative breast cancer cells, indicating its potential in cancer treatment (Siwek et al., 2012).
Development of Novel Anticancer Agents
A study by Dimmock et al. (1998) synthesized a series of related compounds, including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, which displayed significant cytotoxicity toward various cancer cell lines. This indicates the potential of these compounds as novel classes of anticancer agents (Dimmock et al., 1998).
Acetylcholinesterase Inhibitors
Research by Sugimoto et al. (1992) into acetylcholinesterase inhibitors found that 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, which are structurally similar to 4-(Cyclobutylmethoxy)piperidine, showed potent anti-acetylcholinesterase activity. This is relevant for conditions like Alzheimer's disease (Sugimoto et al., 1992).
Cardioselective Ca2+ Channel Blockers
A study by Takahara et al. (2006) assessed a compound related to 4-(Cyclobutylmethoxy)piperidine hydrochloride, which was found to be an effective cardioselective Ca2+ channel blocker. This suggests potential applications in treating cardiovascular conditions (Takahara et al., 2006).
Muscarinic M3 Receptor Antagonists
Mitsuya et al. (1999) researched a new class of 4-acetamidopiperidine derivatives for human muscarinic receptor subtype selectivity, which is relevant to understanding the role of similar compounds like 4-(Cyclobutylmethoxy)piperidine hydrochloride in neurological conditions (Mitsuya et al., 1999).
Safety And Hazards
Orientations Futures
The future directions for 4-(Cyclobutylmethoxy)piperidine hydrochloride and other piperidine derivatives are likely to involve further exploration of their pharmaceutical applications. Piperidines are among the most important synthetic fragments for designing drugs , and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(cyclobutylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(3-1)8-12-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBLTFWKMGPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423926.png)


![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)
![Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423932.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)




![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)
